molecular formula C19H27ClN2O2S B4534617 N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide

N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide

Cat. No.: B4534617
M. Wt: 382.9 g/mol
InChI Key: TVMCRKDIWLDEHV-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a methylsulfanylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the methylsulfanylpropanoyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of Methylsulfanylpropanoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide can be compared with other similar compounds, such as:

    N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2S/c1-25-12-9-19(24)22-10-7-15(8-11-22)5-6-18(23)21-14-16-3-2-4-17(20)13-16/h2-4,13,15H,5-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMCRKDIWLDEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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